N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide
Description
Historical Development and Discovery
The development of N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide emerged from the need for reliable chromogenic substrates in enzymatic research, particularly for studying galactosylceramidase activity. The compound was first catalogued in chemical databases in 2005, with its initial registration in PubChem occurring on August 9, 2005. The most recent modifications to its database entry were recorded on May 24, 2025, indicating ongoing research interest and refinement of its characterization.
The historical context of this compound's development is closely tied to advances in studying lysosomal storage disorders and the need for artificial chromogenic substrates derived from 2-(N-hexadecanoylamino)-4-nitrophenol for enzymatic assays. These substrates were specifically designed to overcome limitations in spectrophotometric assays, particularly those involving tissue preparations containing hemoglobin, which could interfere with accurate measurements. The development of selective extraction methods for the chromogenic product enabled more precise enzymatic activity determinations, contributing to the broader adoption of such synthetic substrates in biochemical research.
Research efforts have focused on optimizing solvent systems to achieve maximal absorbance and organic extraction of the chromogenic product while minimizing interference from biological materials. This optimization has led to the establishment of standardized protocols using specific solvent mixtures, including ethyl acetate combined with 2-propanol and 2-ethyl-1-hexanol combined with 4-methyl-2-pentanone, which have proven effective for lysosomal hydrolase assays utilizing these colorimetric substrates.
Nomenclature and Structural Synonyms
This compound possesses an extensive nomenclature system reflecting its complex chemical structure and diverse applications in biochemical research. The compound is officially registered under Chemical Abstracts Service number 63424-42-0 and maintains PubChem Compound Identifier 173919. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[5-nitro-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexadecanamide.
The compound is known by several structural synonyms that highlight different aspects of its chemical composition. These include 2-hexadecanoylamino-4-nitrophenyl-beta-D-galactopyranoside, which emphasizes the hexadecanoyl (palmitic acid) component and the galactopyranoside structure. Another commonly used designation is 2'-(N-Hexadecanoylamino)-4'-nitrophenyl-b-D-galactopyranoside, which specifies the positional relationships of the functional groups.
Properties
IUPAC Name |
N-[5-nitro-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)29-21-18-20(30(36)37)16-17-22(21)38-28-27(35)26(34)25(33)23(19-31)39-28/h16-18,23,25-28,31,33-35H,2-15,19H2,1H3,(H,29,32)/t23-,25+,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZNCUHNPTGV-FWZZJMFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189572 | |
| Record name | N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63424-42-0 | |
| Record name | N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63424-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexadecanoylamino-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063424420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(β-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide typically involves the reaction of 2-nitrophenyl beta-D-galactopyranoside with palmitoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods such as high-performance liquid chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The galactopyranoside moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted galactopyranoside derivatives.
Scientific Research Applications
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide has several scientific research applications:
Biochemistry: Used as a chromogenic substrate for enzyme assays, particularly for beta-galactosidase activity.
Medicine: Employed in diagnostic assays for diseases such as Krabbe’s disease.
Chemistry: Utilized in the study of carbohydrate chemistry and glycosylation reactions.
Industry: Applied in the development of biosensors and analytical devices
Mechanism of Action
The compound exerts its effects primarily through its interaction with beta-galactosidase. Upon hydrolysis by the enzyme, N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide releases a chromogenic product that can be quantitatively measured. This reaction is used to monitor enzyme activity and diagnose certain metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of nitroaryl glycosides and fatty acid amides. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences:
Sugar Moiety: The β-D-galactopyranosyl group in the target compound distinguishes it from analogs with glucose (e.g., 2-hexadecanoylamino-4-nitrophenyl-β-D-glucopyranoside). Galactose-specific interactions are critical in lectin-binding studies, whereas glucose derivatives are more common in metabolic enzyme assays .
Acyl Chain :
- The palmitamide (C16) chain provides moderate hydrophobicity compared to stearamide (C18) analogs, influencing solubility and membrane permeability. For example, stearamide derivatives exhibit lower aqueous solubility but enhanced lipid bilayer integration .
Nitro Group Position :
- The 5-nitro substitution on the phenyl ring enhances electron-withdrawing effects, stabilizing the compound’s aromatic system. This contrasts with meta- or ortho-nitro analogs, which may exhibit altered reactivity in photochemical assays .
Pharmacological Analogs: Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...] (Table 1) feature complex heterocyclic and aromatic groups, enabling receptor-specific binding but lacking the glycosyl component critical for carbohydrate-mediated applications .
Notes and Limitations
Further in vivo studies are needed to validate its superiority in targeted drug delivery.
Structural Complexity : The compound’s synthesis requires advanced glycosylation techniques, unlike simpler nitroaryl derivatives .
Computational Modeling : SHELX-based crystallographic analysis (e.g., SHELXL, SHELXS) remains a gold standard for resolving its conformational isomers, though newer software may improve accuracy .
Biological Activity
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide, a compound with the molecular formula C28H46N2O9, is of significant interest in biological research due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula: C28H46N2O9
- CAS Number: 63424-42-0
- Molecular Weight: 518.68 g/mol
The compound features a palmitamide backbone linked to a nitrophenyl group substituted with a beta-D-galactopyranosyl moiety, which is believed to play a crucial role in its biological interactions.
This compound exhibits several biological activities that can be summarized as follows:
- Cell Adhesion Modulation:
-
Anti-inflammatory Effects:
- Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
-
Antioxidant Activity:
- Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and related damage.
Study 1: Cell Adhesion and Migration
A study investigated the effects of this compound on human endothelial cells. The results demonstrated that treatment with the compound enhanced cell adhesion and migration, indicating its potential role in wound healing processes. The mechanism was linked to the activation of integrin beta-1 signaling pathways .
Study 2: Inflammatory Response
In a model of acute inflammation, administration of this compound resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in managing inflammatory diseases .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(β-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Introduce the β-D-galactopyranosyloxy group to a 5-nitrophenyl scaffold via glycosylation, using methods analogous to 2-nitrophenyl-β-D-galactopyranoside synthesis (e.g., enzymatic or chemical glycosylation under anhydrous conditions) .
- Step 2 : Couple the galactosylated intermediate with palmitic acid. This is achieved by activating the carboxyl group of palmitic acid (e.g., using palmitoyl chloride) and reacting it with the amine group of the phenyl scaffold. Sodium acetate can act as a catalyst in this amidation step .
- Purification : Use column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the galactopyranosyl moiety (e.g., anomeric proton signals at δ 4.8–5.5 ppm) and palmitamide chain (alkyl protons at δ 1.2–1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight, particularly the nitro group (m/z +46) and palmitamide chain (CHO) .
- Chromatography : HPLC with UV detection (e.g., at 260–280 nm for nitroaromatic absorption) ensures purity ≥95% .
Q. What are the primary research applications of this compound in biochemistry?
- Methodological Answer :
- Enzyme Substrate Studies : Acts as a chromogenic substrate for β-galactosidase, leveraging the nitro group’s absorbance properties for kinetic assays (e.g., monitoring hydrolysis at 405 nm) .
- Membrane Interaction Studies : The palmitamide chain facilitates integration into lipid bilayers, enabling studies on glycolipid behavior in artificial membranes via fluorescence quenching or FRET .
Advanced Research Questions
Q. How can researchers address low yields during the glycosylation step of synthesis?
- Methodological Answer :
- Optimize Reaction Conditions : Use protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions. Anhydrous solvents (e.g., DMF) and catalysts like BF-EtO improve glycosylation efficiency .
- Byproduct Analysis : Employ LC-MS to identify undesired isomers (e.g., α-anomers) and adjust stereochemical control via temperature or enzyme-mediated catalysis .
Q. What experimental strategies resolve contradictions in enzymatic activity data for this compound?
- Methodological Answer :
- Control for Impurities : Re-purify batches using preparative HPLC and re-test activity. Impurities like unreacted palmitoyl chloride can inhibit enzymes .
- Structural Confirmation : Use 2D NMR (e.g., NOESY) to rule out regioisomers (e.g., nitro group at position 4 vs. 5) that may alter substrate specificity .
- Buffer Compatibility : Test activity in varying pH (4.5–8.0) and ionic strengths, as β-galactosidase activity is pH-sensitive .
Q. How can researchers design assays to study this compound’s interaction with lipid rafts?
- Methodological Answer :
- Model Membrane Systems : Incorporate the compound into giant unilamellar vesicles (GUVs) or supported lipid bilayers. Use confocal microscopy with fluorescent tags (e.g., Nile Red) to track raft partitioning .
- Thermodynamic Analysis : Perform isothermal titration calorimetry (ITC) to quantify binding affinity with cholesterol-rich domains .
- Dynamic Light Scattering (DLS) : Monitor changes in vesicle size during interaction, indicating structural reorganization .
Key Considerations for Experimental Design
- Stereochemical Integrity : Ensure β-anomeric configuration of the galactose moiety via polarimetric analysis or enzymatic digestion assays .
- Solubility Challenges : Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays, balancing polarity of the nitroaryl and lipophilic palmitamide groups .
- Stability Testing : Store aliquots at -80°C under argon to prevent oxidation of the nitro group or hydrolysis of the glycosidic bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
